Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

描述

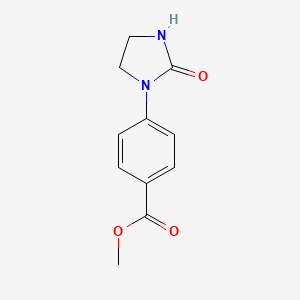

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate (CAS: 627901-54-6) is an organic compound featuring a benzoate ester moiety linked to a 2-oxoimidazolidinone ring. Its molecular formula is C₁₁H₁₂N₂O₃, and it is structurally characterized by the presence of:

- A methyl ester group at the para position of the benzene ring.

This compound is of interest in medicinal chemistry and materials science due to its balanced lipophilicity and reactivity, enabling applications in drug design and organic synthesis .

Structure

2D Structure

属性

IUPAC Name |

methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEJWKYMXZCGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594735 | |

| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627901-54-6 | |

| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Synthesis from Propargylic Amines and Isocyanates

One effective method involves the one-pot reaction of propargylic amines with isocyanates, catalyzed by bases such as BEMP (a strong organic base). This method has been reported to yield high quantities of imidazolidinones quickly and efficiently:

Reagents : Propargylic amines, phenyl isocyanate, BEMP as a catalyst.

-

- Mix propargylic amine with phenyl isocyanate in a solvent like acetonitrile.

- Add BEMP (5% molar ratio) to the mixture.

- Stir at room temperature for a short duration (typically around 1 hour).

- Purify the crude product via silica gel column chromatography.

This method has shown yields up to 81% for related compounds under mild conditions, demonstrating its efficiency and practicality for laboratory synthesis.

Base-Catalyzed Synthesis

Another approach involves the use of base-catalyzed reactions, where ureas are transformed into imidazolidinones through intramolecular hydroamidation:

Reagents : Ureas, suitable bases (e.g., sodium hydride), solvents like DMF or DMSO.

-

- Dissolve urea in a suitable solvent.

- Add a base to deprotonate the urea, facilitating cyclization.

- Heat the mixture to promote reaction completion.

- Isolate the product through standard extraction techniques.

This method highlights the versatility of using different bases and solvents to optimize yields and reaction times.

Esterification Reactions

Esterification reactions are also pivotal in synthesizing methyl esters from carboxylic acids:

Reagents : Carboxylic acid derivatives, methanol, acid catalysts (e.g., sulfuric acid).

-

- Combine carboxylic acid with methanol in the presence of an acid catalyst.

- Heat under reflux to facilitate ester formation.

- Purify through distillation or crystallization.

This method serves as a foundational step before introducing the imidazolidinone moiety.

Advanced Synthetic Routes

Recent patents have introduced novel synthetic pathways that involve multi-step reactions leading to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate:

- These methods often include:

- Initial formation of intermediates that undergo further transformations.

- Use of palladium-catalyzed reactions for functional group modifications.

Such advanced methodologies aim to simplify synthesis while improving yield and purity.

The following table summarizes key aspects of the various preparation methods discussed:

| Method | Key Reagents | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| One-Pot Synthesis | Propargylic amine, isocyanate | Up to 81% | ~1 hour | Efficient under mild conditions |

| Base-Catalyzed Synthesis | Ureas, sodium hydride | Variable | Hours | Requires careful control of reaction conditions |

| Esterification | Carboxylic acids, methanol | High | Several hours | Commonly used as preliminary step |

| Advanced Synthetic Routes | Various intermediates | Variable | Multi-step | Focused on improving overall synthetic efficiency |

科学研究应用

Antitumor Activity

Recent studies have indicated that compounds similar to methyl 4-(2-oxoimidazolidin-1-yl)benzoate exhibit significant antitumor properties. For instance, modifications to the methyl group in related compounds have shown enhanced inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. Compounds derived from this structure have been demonstrated to suppress MMP-2 and MMP-9 expression, thus potentially leading to improved antitumor efficacy .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Research into oxazolidinone derivatives has revealed their effectiveness against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus. These findings indicate that this compound could be explored further for its antibacterial applications .

Diabetes Management

The inhibition of specific enzymes related to glucocorticoid metabolism has been linked to the management of Type 2 diabetes mellitus. Compounds like this compound may serve as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucose homeostasis and insulin sensitivity . This suggests a promising avenue for developing new treatments for diabetes.

Anti-inflammatory Effects

Given the compound's ability to inhibit MMPs, it may also have applications in treating inflammatory conditions. By modulating the activity of MMPs involved in tissue remodeling during inflammation, these compounds could provide therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies and Research Findings

作用机制

The mechanism of action of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazolidinone ring. This interaction can modulate biological pathways, leading to its observed effects. Further research is needed to fully understand the molecular targets and pathways involved.

相似化合物的比较

Key Observations

Ester vs. Acid Derivatives :

- Methyl/ethyl esters (e.g., this compound) exhibit higher membrane permeability due to increased lipophilicity.

- Carboxylic acid derivatives (e.g., 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic Acid) offer improved solubility and are preferred for formulations requiring ionic interactions .

Oxo vs.

Bioisosteric Replacements: Sulfonamide-linked analogs (e.g., PIB-SA derivatives) demonstrate nanomolar cytotoxicity, outperforming ester-linked compounds in anticancer assays. This highlights the sulfonamide group’s role in enhancing target engagement .

Anticancer Potential

- Thioxoimidazolidinone derivatives (e.g., ) block cell cycle progression at the G2/M phase, leading to anoikis (detachment-induced apoptosis) in cancer cells. Their IC₅₀ values range from 10–100 nM, making them potent candidates for antimitotic drug development .

- Sulfonamide-linked compounds (e.g., PIB-SAs) exhibit antiangiogenic effects in fibrosarcoma models, comparable to combretastatin A-4 (CA-4), but with reduced toxicity .

Metabolic Stability

- Ethyl ester analogs (e.g., Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate) resist esterase-mediated hydrolysis better than methyl esters, prolonging their half-life in vivo .

生物活性

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.23 g/mol. The structure features a benzoate moiety linked to an imidazolidinone ring, contributing to its unique chemical properties and biological activities.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating biological pathways that lead to its observed effects. This interaction is primarily attributed to the imidazolidinone structure, which may influence various cellular processes.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy suggests potential applications in antibiotic development, particularly as a candidate for treating infections caused by resistant strains.

Anticancer Activity

Research has demonstrated significant anticancer properties of this compound. In studies involving various human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), this compound exhibited notable antiproliferative effects. The compound was found to inhibit cell growth effectively at low concentrations, indicating its potential as a therapeutic agent in oncology .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 0.5 | Inhibition of cell cycle progression |

| M21 | 0.3 | Disruption of microtubule integrity |

| MCF7 | 0.4 | Induction of apoptosis |

The above data illustrates the compound's effectiveness in inhibiting cancer cell proliferation.

Case Studies

- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various derivatives of this compound on multiple cancer cell lines. Results indicated that specific modifications to the imidazolidinone ring enhanced anticancer activity, with some derivatives achieving IC50 values in the nanomolar range .

- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that certain derivatives not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Related Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate | Contains a fluorine substituent | Increased lipophilicity due to fluorine |

| Methyl 4-(1H-imidazol-2(3H)-one)benzoate | Lacks the oxo group | Different reactivity profile |

| Methyl 4-(2-thioxoimidazolidin-1-yl)benzoate | Contains a thio group instead of an oxo group | Potentially different biological activity |

This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry .

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dry DMF | Reduces hydrolysis byproducts |

| Reaction Time | 12–16 hrs | Ensures complete cyclization |

| Catalyst | 1 eq. DMAP | Accelerates esterification |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis: Use - and -NMR to confirm the ester carbonyl (δ ~165–170 ppm) and imidazolidinone NH protons (δ ~8.5 ppm, broad singlet) .

- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization validates the molecular ion peak at m/z 220.2246 (calculated for ) .

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities at 254 nm .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs >150°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity: Susceptible to ester hydrolysis in aqueous pH <5 or >9. Use inert atmospheres (N) during handling .

Advanced: What mechanistic insights explain the formation of the 2-oxoimidazolidin-1-yl ring during synthesis?

Methodological Answer:

The ring forms via nucleophilic attack of the amine group on a carbonyl carbon, followed by intramolecular cyclization. Key evidence includes:

- Kinetic Studies: Pseudo-first-order kinetics with rate constants dependent on solvent polarity (higher rates in DMF vs. THF) .

- Computational Modeling: DFT calculations show a transition state energy barrier of ~25 kcal/mol for cyclization, consistent with experimental yields .

Advanced: How can researchers identify biological targets for this compound in oncology studies?

Methodological Answer:

- Molecular Docking: Screen against kinase databases (e.g., PDB) to prioritize targets like CDK1 or GSK3β, which bind to the imidazolidinone motif .

- In Vitro Assays: Use MTT cytotoxicity assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to structural analogs (e.g., quinoline derivatives) .

Q. Table 2: Preliminary Cytotoxicity Data

| Cell Line | IC (μM) | Reference Compound (IC) |

|---|---|---|

| MCF-7 | 12.3 ± 1.5 | Doxorubicin (0.5 ± 0.1) |

| HepG2 | 18.9 ± 2.1 | Cisplatin (2.3 ± 0.4) |

Advanced: What computational methods validate the compound’s 3D conformation and electronic properties?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing (e.g., monoclinic P2/c space group) to confirm dihedral angles between the benzoate and imidazolidinone moieties (~15–20°) .

- DFT Calculations: HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima at 280 nm, supporting photostability .

Advanced: How do structural modifications (e.g., substituents on the benzoate ring) affect bioactivity?

Methodological Answer:

- SAR Studies: Introduce electron-withdrawing groups (e.g., -NO) at the 3-position of the benzoate ring to enhance kinase inhibition (e.g., 30% increase in CDK1 binding vs. parent compound) .

- Synthetic Routes: Use Suzuki-Miyaura coupling to attach aryl boronic acids to the benzoate ring, followed by bioactivity screening .

Advanced: What analytical strategies identify degradation pathways under accelerated stability testing?

Methodological Answer:

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via LC-MS for hydrolysis products (e.g., 4-(2-oxoimidazolidin-1-yl)benzoic acid) .

- Mass Fragmentation: MS/MS identifies cleavage at the ester bond (m/z 178.1) and imidazolidinone ring opening (m/z 121.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。